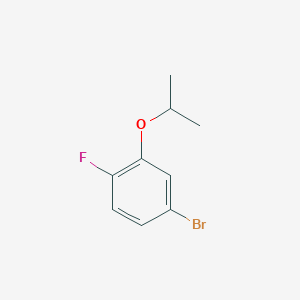

4-Bromo-1-fluoro-2-isopropoxybenzene

説明

4-Bromo-1-fluoro-2-isopropoxybenzene, also known as 1-Bromo-2-fluoro-4-isopropoxybenzene, is a chemical compound with the molecular formula C9H10BrFO . It has a molecular weight of 233.08 g/mol . The compound is typically stored at temperatures between 2-8°C and is available in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H10BrFO/c1-6(2)12-7-3-4-8(10)9(11)5-7/h3-6H,1-2H3 . This indicates that the compound consists of a benzene ring with bromine, fluorine, and isopropoxy (propane-2-yloxy) substituents .Physical And Chemical Properties Analysis

This compound has a molecular weight of 233.08 g/mol . It has a computed XLogP3-AA value of 3.5, indicating its lipophilicity . The compound has no hydrogen bond donors, two hydrogen bond acceptors, and two rotatable bonds . Its exact mass and monoisotopic mass are both 231.98991 g/mol . The topological polar surface area is 9.2 Ų .科学的研究の応用

Lithium-Ion Batteries

4-Bromo-2-fluoromethoxybenzene, closely related to 4-Bromo-1-fluoro-2-isopropoxybenzene, has been utilized as a novel bifunctional electrolyte additive in lithium-ion batteries. This additive can electrochemically polymerize to form a protective film, preventing voltage rise during overcharging. It also enhances thermal stability and reduces the flammability of the electrolyte without affecting normal cycle performance, making it a potential bi-functional electrolyte additive for lithium-ion batteries (Zhang Qian-y, 2014).

Radiochemistry

1-Bromo-4-[18F]fluorobenzene, a compound related to this compound, is important for 18F-arylation reactions used in radiochemistry. It is prepared by nucleophilic aromatic substitution reactions using [18F]fluoride, with various methods being explored for its synthesis. This compound is crucial in the production of radiopharmaceuticals and for use in PET imaging (Ermert et al., 2004).

Polymer Chemistry

Alkoxybenzenes, including isopropoxybenzene which is structurally similar to this compound, have been used to end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This allows for direct chain-end functionalization in polymer synthesis, demonstrating versatility in polymer chemistry applications (Morgan, Martínez-Castro, & Storey, 2010).

Fluorine Chemistry

Cobalt-catalyzed carbonylation studies involving fluoro- and bromobenzene derivatives have highlighted the chemical stability and reactivity of such compounds. This research is significant for developing methods to synthesize various fluorobenzoic acid derivatives, which have widespread applications in organic synthesis and medicinal chemistry (Boyarskiy et al., 2010).

Alzheimer's Disease Research

Fluoro-substituted styrylbenzene derivatives, similar to this compound, have been synthesized for detecting amyloid plaques in Alzheimer's disease. These compounds, due to their fluorescent properties, can effectively label human amyloid lesions, aiding in the diagnosis and study of Alzheimer's disease (Sato et al., 2004).

Safety and Hazards

4-Bromo-1-fluoro-2-isopropoxybenzene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with respiratory system toxicity . Safety precautions include wearing an approved mask/respirator, suitable gloves/gauntlets, protective clothing, and eye protection .

Relevant Papers Relevant papers related to this compound can be found at Sigma-Aldrich .

特性

IUPAC Name |

4-bromo-1-fluoro-2-propan-2-yloxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrFO/c1-6(2)12-9-5-7(10)3-4-8(9)11/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVWMTCPHQYYNBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

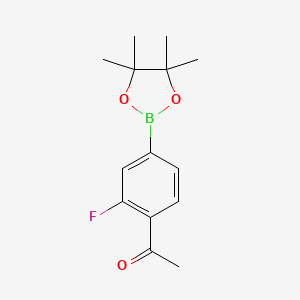

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

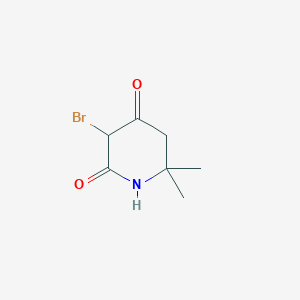

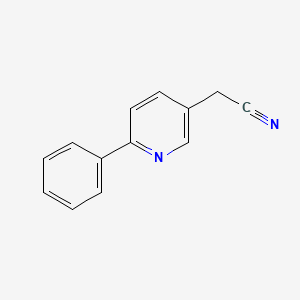

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Bicyclo[3.1.0]hexan-3-amine hydrochloride](/img/structure/B1376275.png)